6-(2-Hydroxyphenyl)-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12O2/c17-14-8-7-11-9-13(6-5-12(11)10-14)15-3-1-2-4-16(15)18/h1-10,17-18H |
InChI Key |
SMFVAKMYNVSVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Functionalization and Derivatization Strategies
The unique structure of 6-(2-hydroxyphenyl)-2-naphthol, featuring two distinct aromatic rings and two hydroxyl groups, offers a versatile platform for a variety of functionalization and derivatization strategies. These modifications are crucial for fine-tuning the compound's chemical and physical properties for specific applications.
Regioselective Substitution of the Naphthyl and Phenyl Moieties
The selective introduction of functional groups onto the naphthyl and phenyl rings of this compound is a key strategy for creating a diverse range of derivatives. The reactivity of the aromatic rings is influenced by the existing hydroxyl and phenyl substituents.
The functionalization of naphthol derivatives is a subject of considerable interest in synthetic chemistry. nih.gov The free hydroxyl group on the naphthol ring is highly reactive towards diazo compounds, which can lead to O-H insertion reactions. semanticscholar.org However, through careful control of catalysts and reaction conditions, direct and site-selective C-H bond functionalization can be achieved. nih.gov For 2-naphthols, functionalization can be directed to either the ortho or para positions. researchgate.net Gold-catalyzed reactions, for instance, have shown the ability to control the site-selectivity of C-H bond functionalization of naphthols with α-aryl-α-diazoesters. nih.govsemanticscholar.org The choice of ligand and counteranion can effectively switch the reaction between different positions. semanticscholar.org
While specific studies on the regioselective substitution of this compound are not extensively documented, general principles of phenol (B47542) and naphthol chemistry can be applied. The hydroxyl groups on both the phenyl and naphthyl rings are ortho-, para-directing activators for electrophilic aromatic substitution. However, the complexity of the molecule with its multiple potential reaction sites necessitates careful selection of catalysts and reaction conditions to achieve high regioselectivity. mdpi.com For instance, in the functionalization of free phenols, challenges include the high reactivity of the phenolic hydroxyl group and the potential for reactions to occur at multiple positions on the aromatic ring. mdpi.com
Table 1: Examples of Regioselective Functionalization of Naphthols
| Catalyst/Reagent | Functional Group Introduced | Position | Reference |
| Gold complexes | α-Aryl-α-diazoesters | ortho/para | nih.govsemanticscholar.org |
| Copper(I) chloride | α-Phenyl-α-diazoesters | ortho | researchgate.net |
| Silver(I) | 2-(1-Alkynyl)-2-alken-1-ones | ortho | mdpi.com |
Post-Synthetic Modification of Hydroxyl Groups
The two hydroxyl groups in this compound are prime targets for post-synthetic modifications, which can significantly alter the molecule's properties such as solubility, and electronic and coordination properties. Common modifications include etherification, esterification, and silylation.
Derivatization of phenolic hydroxyl groups is a common strategy in organic synthesis. nih.gov For instance, phenolic hydroxyls can be converted to tosylates or triflates to create better leaving groups for nucleophilic substitution reactions. nih.gov Acetylation is another common modification used to protect hydroxyl groups or alter the electronic properties of the molecule. mdpi.com Silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique to protect hydroxyl groups and increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
A novel post-synthetic modification strategy has been developed for hydroxyl-containing covalent organic frameworks (COFs), which involves esterification to introduce carboxyl groups. rsc.org This highlights the potential for creative functionalization of the hydroxyl groups in this compound to introduce new functionalities.
Table 2: Common Reagents for Hydroxyl Group Derivatization
| Reagent Class | Example Reagent | Resulting Functional Group | Reference |
| Acylating Agents | Acetic Anhydride | Acetate (B1210297) Ester | mdpi.com |
| Silylating Agents | MTBSTFA | t-Butyldimethylsilyl Ether | researchgate.net |
| Alkylating Agents | Alkyl Halides | Ether | nih.gov |
| Sulfonylating Agents | Tosyl Chloride | Tosylate Ester | nih.gov |
Formation of Azo-Coupled Derivatives
Azo dyes are a significant class of organic compounds characterized by the -N=N- functional group, which connects two aromatic rings. sphinxsai.com The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an activated aromatic compound, such as a phenol or naphthol. nih.govunb.ca
The reaction of 2-naphthol (B1666908) with diazonium salts is a well-established method for producing a wide range of azo dyes. nih.govunb.cacuhk.edu.hk The coupling reaction is typically carried out in an alkaline solution to activate the naphthol as the more nucleophilic naphthoxide ion. cuhk.edu.hk The position of the azo coupling on the 2-naphthol ring is generally at the C1 position.
While the direct use of this compound in azo coupling reactions is not extensively reported, its structure suggests it could act as a coupling component. The presence of two hydroxylated aromatic rings could lead to complex reactions, potentially forming bis-azo dyes or leading to coupling at different positions depending on the reaction conditions. The synthesis of azo dyes from various phenolic and naphtholic precursors is a mature field, and these established methods could likely be adapted for the derivatization of this compound. nih.gov
Principles of Green Chemistry in Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of alternative energy sources like microwaves and the development of efficient and recyclable catalysts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. tiu.edu.iqresearchgate.net The direct and efficient heating of the reaction mixture by microwaves can accelerate reaction rates and, in some cases, lead to different product distributions. researchgate.net
The synthesis of various naphthol derivatives has been successfully achieved using microwave irradiation. For example, the synthesis of N,N-Bis-[(2-hydroxy-napthalene-1-yl) substituted phenyl-methyl] 4,4-diaminodiphenyl-sulphone derivatives has been accomplished through a microwave-assisted condensation of 4,4`-diaminodiphenyl sulphone, benzaldehyde (B42025) derivatives, and β-naphthol. [19, 31] Microwave-assisted methods have also been employed for the synthesis of 2'-O-aryluridine derivatives from the reaction of 2,2'-anhydrouridine (B559692) with naphthols. Furthermore, the sulfonation of 2-naphthol to produce Schaeffer's acid has been shown to be more efficient under microwave irradiation, with advantages including reduced reaction time and less waste. These examples demonstrate the potential of microwave technology for the synthesis of derivatives of this compound.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Naphthol Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Bis-Betti Bases | Longer reaction times | Shorter reaction times, efficient | [19, 31] |
| Sulfonation of 2-Naphthol | Excess sulfuric acid, longer time | Reduced acid, faster reaction | |
| Synthesis of 2'-O-Aryluridine Derivatives | 24 hours | 30 minutes |
Catalyst Development for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis and functionalization of this compound, catalysts play a critical role in controlling regioselectivity, improving yields, and enabling the use of milder reaction conditions.
A variety of catalysts have been explored for reactions involving 2-naphthol. For the synthesis of amidoalkyl naphthols, a magnetic nanoparticle-supported acidic ionic liquid has been used as a highly efficient and reusable heterogeneous catalyst under solvent-free conditions. researchgate.net Other catalysts for this transformation include zinc acetate dihydrate, which has been used for the one-pot multicomponent reaction of β-naphthol, aldehydes, and amides/thioamides under neat conditions.
In the context of regioselective functionalization, gold and copper catalysts have been instrumental in directing the C-H activation of naphthols. [5, 7] For instance, gold catalysts with specific ligands can control whether functionalization occurs at the ortho or para position of a 1-naphthol. nih.gov Similarly, copper(I) chloride has been shown to catalyze the ortho-selective C(sp²)-H functionalization of unprotected naphthols with α-phenyl-α-diazoesters. researchgate.net The development of chiral catalysts has also enabled the enantioselective synthesis of ortho-quinols from 2-naphthols. These catalytic systems offer promising avenues for the selective synthesis of a wide array of derivatives from this compound.
Table 4: Catalysts for the Synthesis and Functionalization of Naphthol Derivatives
| Catalyst | Reaction Type | Key Advantages | Reference |
| Magnetic Nanoparticle-Supported Acidic Ionic Liquid | Amidoalkyl Naphthol Synthesis | Reusable, solvent-free, high yield | researchgate.net |
| Zinc Acetate Dihydrate | Amidoalkyl Naphthol Synthesis | Neat conditions, good to excellent yields | |
| Gold Complexes | Regioselective C-H Functionalization | Site-selectivity control (ortho/para) | [5, 17] |
| Copper(I) Chloride | Regioselective C-H Functionalization | Ortho-selectivity | researchgate.net |
| Chiral N,N′-dioxide–scandium(iii) complex | Enantioselective Hydroxylation | High enantioselectivity |
Advanced Spectroscopic and Photophysical Investigations
Electronic Absorption and Emission Spectroscopy
This section would have detailed the absorption and fluorescence spectra of 6-(2-Hydroxyphenyl)-2-naphthol in various solvents. An analysis of the position of the absorption and emission maxima (λ_abs and λ_em), as well as the Stokes shift, would have been presented. A data table summarizing these findings would have been included.
Here, the fluorescence quantum yield (Φ_f) and lifetime (τ_f) of this compound in different media would have been discussed. These parameters are crucial for understanding the efficiency of the radiative decay process of the excited state. A comparative data table would have been provided.
This subsection would have focused on the analysis of the shape of the absorption and emission bands and any observed spectral shifts. This could provide insights into the vibrational structure of the ground and excited electronic states and the nature of the electronic transitions.
Solvatochromic and Viscochromic Phenomena
An investigation into the effect of solvent polarity and hydrogen bonding capabilities on the absorption and emission spectra of this compound would have been presented. The solvatochromic shifts would be analyzed using models such as the Lippert-Mataga plot to understand the nature of the solute-solvent interactions.
This part of the article would have detailed the determination of the change in the dipole moment of the molecule upon excitation from the ground state to the first excited singlet state (Δμ). This is typically calculated from the solvatochromic data and provides valuable information about the electronic redistribution in the excited state.
Temperature-Dependent Spectral Behavior
No studies detailing the temperature-dependent spectral behavior of this compound are available.
Generally, temperature variations can influence the absorption and emission spectra of fluorescent molecules. For compounds with rotational freedom between aromatic rings, such as biphenyl, increasing temperature can lead to a broader distribution of torsional angles. This change in conformation can alter the extent of π-conjugation, often resulting in hypochromism (decreased absorption intensity) and a blue shift (shift to shorter wavelengths) in the UV-visible absorption spectrum researchgate.net. For a molecule like this compound, temperature changes could affect the equilibrium between different ground-state conformers, the efficiency of non-radiative decay pathways, and the solubility, all of which would manifest in its spectral behavior nih.gov. A systematic study would involve recording absorption and fluorescence spectra at various temperatures to quantify these effects.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
The 2-(2'-hydroxyphenyl) moiety is a classic chromophore known to undergo Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the phenolic proton becomes significantly more acidic, facilitating its transfer to a nearby acceptor atom. This process creates an excited keto-tautomer species, which is responsible for a characteristic large Stokes-shifted fluorescence. While this behavior is well-documented for numerous analogues like 2-(2′-hydroxyphenyl)benzothiazoles, 2-(2′-hydroxyphenyl)benzoxazoles, and 2-(2′-hydroxyphenyl)pyrimidines, specific studies on this compound are absent nih.govresearchgate.netnih.govacs.orgfrontiersin.org.
Observation and Characterization of Dual Emission
No experimental observation of dual emission for this compound has been reported.
ESIPT-capable molecules typically exhibit dual emission under certain conditions acs.org. The first emission band, at a shorter wavelength, corresponds to the locally excited (enol) form. The second, anomalously Stokes-shifted band at a longer wavelength, originates from the relaxed keto-tautomer formed after ESIPT. The relative intensities of these two bands are highly sensitive to the molecular environment, including solvent polarity and hydrogen-bonding capability mdpi.com. Characterization would involve steady-state and time-resolved fluorescence spectroscopy to identify and assign the two emission bands. For example, in 5-isocyanonaphthalene-1-ol, a dual emission was observed where the longer-wavelength band was attributed to the deprotonated species formed via ESPT, with its intensity increasing in more polar solvents mdpi.com.
Kinetics and Thermodynamics of Proton Transfer
Specific kinetic and thermodynamic data for the proton transfer in this compound are not available in the literature.
The kinetics of ESIPT are typically on the ultrafast timescale, often occurring in femtoseconds to picoseconds acs.org. Investigating these kinetics requires sophisticated techniques like femtosecond transient absorption or fluorescence up-conversion spectroscopy. These studies would determine the rate constants for the forward proton transfer (k_ESIPT) and any reverse transfer or competing decay pathways. Thermodynamic analysis, often supported by computational chemistry, would establish the relative energies of the ground and excited states of both the enol and keto-tautomer forms, providing insight into the driving force of the ESIPT process researchgate.net. Studies on related compounds like 2-naphthol (B1666908) have explored its excited-state deprotonation kinetics in the presence of various proton acceptors researchgate.net.
Isotope Effects on Proton Transfer Dynamics
There are no published studies on the isotope effects on proton transfer for this compound.
The kinetic isotope effect (KIE) is a powerful tool for elucidating proton transfer mechanisms. By replacing the labile hydroxyl proton with deuterium (O-H vs. O-D), researchers can measure the change in the proton transfer rate. A significant KIE (k_H / k_D > 1) would provide strong evidence that the proton is involved in the rate-determining step of the excited-state process and can offer insights into whether quantum tunneling plays a role chemrxiv.orgiupac.org. For example, in studies of 2-nitropropane, a primary substrate isotope effect of 7.4 was observed for its ionization in methanol, indicating a classic proton transfer mechanism rsc.org.
Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE)
It has not been experimentally determined whether this compound exhibits AIE or AIEE.
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules are induced to fluoresce upon aggregation researchgate.net. A related effect, Aggregation-Induced Enhanced Emission (AIEE), is observed when weakly fluorescent molecules become strongly emissive in the aggregate state. These effects are common in molecules with rotatable aromatic rings, like tetraphenylethylene (TPE) nih.gov. Given the structure of this compound, which contains a rotatable single bond between the naphthyl and phenyl rings, it is a plausible candidate for AIE/AIEE. In solution, rotation around this bond could provide a non-radiative decay pathway, quenching fluorescence. In an aggregated state, this rotation would be hindered, potentially activating the radiative decay channel and "turning on" fluorescence acs.orgnih.gov.
Restriction of Intramolecular Motions (RIM, RIR, RIV) as a Mechanism
The specific intramolecular motions responsible for potential AIE/AIEE in this compound have not been studied.
The generally accepted mechanism for AIE is the Restriction of Intramolecular Motions (RIM) nih.govnih.govresearchgate.net. This includes the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV) nih.govresearchgate.net. For a molecule like this compound, the most significant motion would likely be the rotation of the phenyl and naphthyl rings against each other (RIR) researchgate.net. In the aggregate state, intermolecular interactions (e.g., π-π stacking) would physically block this rotation. This blockage closes the non-radiative decay channels that are active in solution, forcing the excited state to decay radiatively, thereby causing fluorescence nih.gov. Theoretical calculations and experimental studies on viscosity and temperature effects would be needed to confirm this mechanism for the specific target compound.
Solvent Proportion and Viscosity Effects on Aggregation
In solution, the aggregation of this compound and its photophysical consequences would be influenced by solvent properties. In nonpolar solvents, the molecule is likely to be well-solvated and exist as monomers, exhibiting its intrinsic fluorescence. As the proportion of a polar or non-solvent is increased, aggregation may be induced. The nature of these aggregates and their emission properties would depend on the specific solvent-solute and solute-solute interactions.
The viscosity of the solvent can also play a significant role. In highly viscous media, molecular motion is restricted, which can affect the rates of non-radiative decay pathways. This restriction can sometimes lead to an enhancement of fluorescence intensity. Furthermore, viscosity can influence the dynamics of aggregate formation and dissociation, thereby affecting the observed emission properties.
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. The aromatic protons on the phenyl and naphthyl rings would appear as multiplets in the downfield region (typically 6.5-8.5 ppm). The protons of the two hydroxyl groups would likely appear as broad singlets, and their chemical shifts would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide insights into the electronic structure of the rings. The carbons bearing the hydroxyl groups would have characteristic chemical shifts in the 150-160 ppm range.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Naphthyl/Phenyl) | 6.5 - 8.5 | Multiplet |
| Hydroxyl (-OH) | Variable (concentration/solvent dependent) | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (C-H) | 110 - 135 |
| Aromatic (C-C/C-O) | 120 - 160 |
| Carbon bearing -OH | 150 - 160 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation
Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of this compound and to study its fragmentation pattern.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₆H₁₂O₂ = 236.27 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.
Fragmentation Pattern: The fragmentation of the molecular ion would provide structural information. Common fragmentation pathways for phenolic and naphtholic compounds include the loss of CO (m/z 28), CHO (m/z 29), and water (m/z 18). Cleavage of the bond connecting the phenyl and naphthyl rings could also occur, leading to fragment ions corresponding to each of these moieties. The analysis of these fragment ions helps in confirming the structure of the molecule.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable single crystals of this compound could be grown, this technique would provide detailed information on:
Molecular Structure: Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
Supramolecular Structure: The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. This information is crucial for understanding the relationship between the solid-state structure and the material's physical properties, including its emission behavior.
The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for all atoms in the asymmetric unit.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for organic molecules, offering a balance between accuracy and computational cost. researchgate.net It is widely used to determine the electronic and structural properties that govern the molecule's reactivity. researchgate.netbhu.ac.in
The first step in the theoretical characterization of a molecule is typically the optimization of its geometry to find the most stable, lowest-energy conformation. For aromatic compounds like 6-(2-hydroxyphenyl)-2-naphthol, this is often achieved using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p). researchgate.netbhu.ac.inbohrium.com
The optimized structure reveals key geometric parameters, including the dihedral angle between the phenyl and naphthol rings, which influences the extent of π-conjugation across the molecule. In related hydroxyphenyl derivatives, the two aromatic rings are often not perfectly coplanar. For instance, in a dihydroxy derivative of a 2-(pyridin-2-yl)imidazole, the 4-(2-hydroxyphenyl) group was found to be twisted from the imidazole (B134444) plane by about 7 to 12 degrees. semanticscholar.org This twist is a result of steric hindrance between hydrogen atoms on the two aromatic systems. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is further elucidated through techniques like Natural Bond Orbital (NBO) analysis, which can characterize intramolecular hydrogen bonding and other orbital interactions. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com In studies of similar hydroxyphenyl naphthol derivatives, the HOMO is typically localized on the electron-rich naphthol and hydroxyphenyl moieties, while the LUMO may be distributed across the aromatic system. semanticscholar.orgresearchgate.net For example, in a study of halogen-substituted hydroxyphenyl naphthol inhibitors, DFT calculations showed that substituents could significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. mdpi.comnih.gov
Below is a representative table of FMO energies for a related hydroxyphenyl derivative, illustrating the typical values obtained from DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.3 |
| LUMO | -1.68 |
| Energy Gap (ΔE) | 4.62 |
| Table 1: Representative Frontier Molecular Orbital (FMO) energies and the corresponding energy gap calculated for a similar molecular structure. Data is illustrative and based on findings for related compounds. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating the properties of molecules in their electronically excited states. acs.orgacs.org This method is used to calculate vertical excitation energies, which correspond to the absorption of light (UV-Visible spectra), and to map out the potential energy surfaces of excited states. acs.orgresearchgate.net
For molecules containing hydroxyphenyl and naphthol groups, TD-DFT is particularly useful for studying phenomena like Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org In ESIPT, a proton is transferred from the hydroxyl group to a nearby acceptor site upon photoexcitation. TD-DFT calculations can predict the energy barriers for such processes and identify the structures of the resulting tautomers. acs.orgresearchgate.net Studies on analogous systems, such as 2-(2'-hydroxyphenyl)benzimidazole (HBI), have used TD-DFT to rationalize complex experimental observations and provide a detailed understanding of the reaction mechanisms in the excited state. acs.org The calculations can also reveal the character of the electronic transitions, such as n→π* or π→π*, and identify charge-transfer states. semanticscholar.orgmdpi.com
Molecular Dynamics Simulations of Compound Behavior in Different Environments
While quantum mechanical methods are excellent for describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in complex environments like solutions or biological systems. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions. nih.gov
For derivatives of hydroxyphenyl naphthol, MD simulations have been employed to investigate their stability and interactions within the binding pockets of enzymes, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). mdpi.comnih.gov These simulations can validate docking poses and assess the stability of protein-ligand complexes over time, providing insights that are crucial for drug design. mdpi.comnih.gov The simulations track parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex, revealing how the ligand adapts its conformation and maintains key interactions with amino acid residues in the active site. mdpi.com
Quantum Mechanical Investigations of Reaction Pathways and Catalytic Mechanisms
Quantum mechanical (QM) methods are indispensable for the detailed investigation of chemical reaction mechanisms. mdpi.comchemrxiv.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. chemrxiv.org The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of its feasibility. mdpi.com
For compounds like this compound, QM investigations can elucidate various potential reaction pathways. This includes oxidation reactions, where theoretical calculations can predict the most likely sites of attack by radicals and determine the activation energies for different steps. mdpi.comresearchgate.net Another critical area is the study of intramolecular processes like ESIPT, where QM calculations can trace the proton's path from the donor (hydroxyl group) to an acceptor site, revealing whether the process is barrierless or involves a significant energy barrier. researchgate.netrsc.org Such studies provide a fundamental understanding of the factors that control the molecule's reactivity and photochemical behavior. rsc.orgrsc.org
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgtandfonline.com By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of how neighboring molecules interact.
The table below presents typical contributions of various intermolecular contacts to the Hirshfeld surface for a related azo-naphthol crystal structure.
| Contact Type | Contribution (%) |
| H···H | 32.1 |
| C···H/H···C | 23.1 |
| Cl···H/H···Cl | 15.2 |
| O···H/H···O | 12.8 |
| C···C | 9.0 |
| Table 2: Percentage contributions of different intermolecular contacts to the Hirshfeld surface for a crystalline 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one. iucr.org |
Tautomeric Equilibrium and Energy Landscape Analysis
The phenomenon of tautomerism is a critical aspect of the molecular character of this compound, involving the migration of a proton between the two hydroxyl groups, mediated by an intramolecular hydrogen bond. This process results in an equilibrium between different tautomeric forms, primarily the phenol-phenol form and its corresponding keto-enol tautomers. The stability of these tautomers and the energy barriers for their interconversion are governed by the molecule's electronic structure and the influence of its environment. Computational chemistry provides powerful tools to explore this tautomeric equilibrium and map the potential energy surface, offering insights into the relative populations of tautomers and the dynamics of their interconversion.
Detailed research findings from computational studies on closely related hydroxyphenyl-naphthol systems and Schiff bases provide a framework for understanding the expected behavior of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, often utilizing functionals such as B3LYP and M06-2X, which have shown good performance in predicting tautomeric equilibria. acs.orgnih.gov
The tautomeric equilibrium of this compound can be understood by considering the potential tautomers. The primary form is the di-phenol tautomer. Through proton transfer, this can convert to two keto-enol tautomers. The relative energies of these forms dictate the position of the tautomeric equilibrium.
Theoretical calculations on analogous systems, such as (arylazo)naphthols and other Schiff bases, have consistently shown that the enol-imine (phenol) form is generally more stable than the keto-amine (quinone) form in the gas phase and in non-polar solvents. acs.orgresearchgate.net However, the polarity of the solvent can significantly influence the equilibrium, often stabilizing the more polar keto-enamine tautomer. researchgate.netsonar.ch For instance, in studies of 1-hydroxy-2-naphthaldehyde (B49639) Schiff bases, polar solvents were found to shift the equilibrium towards the quinone form. researchgate.net
The energy landscape of the tautomerization process is characterized by the energy of the transition state connecting the tautomers. This energy barrier determines the kinetic feasibility of the interconversion. For similar intramolecular proton transfer reactions, these barriers are influenced by the geometry of the intramolecular hydrogen bond and the electronic nature of the aromatic rings. acs.org
Hypothetical Tautomeric Equilibrium Data for this compound
| Tautomer/State | Description | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |
| Tautomer A | Phenol-Phenol form | 0.00 | 0.00 |
| Tautomer B | Keto-Enol form 1 | 3.5 | 1.5 |
| Tautomer C | Keto-Enol form 2 | 4.2 | 2.0 |
| Transition State (A ↔ B) | Energy barrier for interconversion | 8.5 | 7.0 |
Note: The data in this table is illustrative and based on trends from related compounds. It is intended to demonstrate the concepts of tautomeric equilibrium and energy landscape analysis.
The table highlights that the phenol-phenol form (Tautomer A) is expected to be the most stable, particularly in the gas phase. In a polar solvent, the energy difference between the tautomers is expected to decrease, indicating a shift in the equilibrium towards the more polar keto-enol forms (Tautomers B and C). The energy of the transition state represents the kinetic barrier to proton transfer. The lower barrier in a polar solvent suggests that the interconversion would be faster in such an environment.
Further computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the electronic delocalization and the nature of the intramolecular hydrogen bond that governs this tautomeric behavior. nih.gov The study of the energy landscape provides a fundamental understanding of the dynamic nature of this compound and is crucial for interpreting its spectroscopic properties and reactivity.
Advanced Applications in Chemical Sensing and Optical Probing
Chemosensors for Ion and Small Molecule Detection
The design of chemosensors based on 6-(2-hydroxyphenyl)-2-naphthol leverages its ability to selectively bind with specific ions and molecules, resulting in a measurable optical response. This selectivity and sensitivity make it a valuable tool in analytical chemistry.
Mechanisms of Metal Ion Coordination and Fluorescent Modulation
The core of this compound's function as a metal ion sensor lies in its coordination chemistry and the subsequent modulation of its fluorescent properties. The two hydroxyl groups provide ideal sites for metal ion binding. This interaction can lead to several photophysical phenomena that alter the fluorescence of the molecule.
One primary mechanism is the chelation-enhanced fluorescence (CHEF) effect. In its free form, the fluorescence of this compound might be quenched through processes like photoinduced electron transfer (PET) from the hydroxyl groups to the naphthalene (B1677914) ring. Upon coordination with a metal ion, this PET process can be inhibited, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response. chemisgroup.us For instance, the coordination of a metal ion can restrict intramolecular rotations, locking the molecule in a more planar conformation that favors radiative decay over non-radiative pathways.
The binding stoichiometry between the sensor and the metal ion is crucial for the sensitivity and selectivity of the sensor. This is often determined using methods like Job's plot analysis. For example, a 1:1 binding stoichiometry is common for many metal complexes with similar bidentate ligands. researchgate.net
The nature of the metal ion also plays a critical role in the fluorescence modulation. Paramagnetic metal ions, such as Cu²⁺, can quench the fluorescence through energy or electron transfer processes. chemisgroup.us In contrast, diamagnetic ions like Zn²⁺ and Al³⁺ often lead to fluorescence enhancement. chemisgroup.usresearchgate.net The selectivity for a particular metal ion can be fine-tuned by modifying the structure of the sensor molecule, for example, by introducing other coordinating groups.
| Mechanism | Description | Effect on Fluorescence | Example Metal Ions |
|---|---|---|---|
| Chelation-Enhanced Fluorescence (CHEF) | Inhibition of Photoinduced Electron Transfer (PET) upon metal ion binding. | Turn-on | Zn²⁺, Al³⁺ |
| Fluorescence Quenching | Energy or electron transfer from the excited fluorophore to a paramagnetic metal ion. | Turn-off | Cu²⁺, Fe³⁺ |
| Intramolecular Charge Transfer (ICT) | Metal ion coordination alters the electron-donating/accepting properties, shifting emission wavelengths. | Spectral Shift (Ratiometric) | Pb²⁺ |
Selective Sensing of Anions and Reactive Oxygen Species (ROS)
Beyond metal ions, derivatives of this compound can be engineered to selectively detect anions and reactive oxygen species (ROS). The sensing mechanism often involves a specific chemical reaction between the probe and the analyte, leading to a distinct change in the fluorescence signal. acs.org
For anion sensing, the hydroxyl groups of the core structure can act as hydrogen bond donors, forming complexes with anions like cyanide (CN⁻). This interaction can disrupt intramolecular hydrogen bonds or alter the electronic properties of the molecule, causing a change in fluorescence. nih.gov The selectivity for a particular anion is governed by factors such as the size, charge density, and geometry of the anion, as well as the design of the binding pocket of the sensor.
The detection of ROS, such as hypochlorite (B82951) (ClO⁻) and hydrogen peroxide (H₂O₂), typically relies on an oxidation reaction. researchgate.netpromega.com The phenol (B47542) or naphthol moiety of the sensor can be oxidized by the ROS, leading to a product with different photophysical properties. For example, the oxidation might break the conjugation of the fluorophore, resulting in a "turn-off" response, or it could form a new fluorescent species, leading to a "turn-on" or ratiometric signal. The high reactivity and short lifetime of many ROS necessitate probes with rapid response times. acs.orgnih.gov
| Analyte | Sensing Mechanism | Fluorescence Response |
|---|---|---|
| Cyanide (CN⁻) | Nucleophilic addition or hydrogen bonding interaction. nih.gov | Turn-on or Ratiometric |
| Hypochlorite (ClO⁻) | Oxidation of the phenol/naphthol moiety. researchgate.net | Turn-on or Turn-off |
| Hydrogen Peroxide (H₂O₂) | Oxidation-triggered cleavage of a protecting group. acs.orgpromega.com | Turn-on |
pH-Responsive Fluorescent Probes and pKa Determination
The acidity of the hydroxyl groups in this compound makes it inherently sensitive to pH changes. The protonation and deprotonation of these groups significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This phenomenon is the basis for its application as a pH-responsive fluorescent probe. researchgate.net
The acidity of a phenol in the excited state is often different from that in the ground state. For 2-naphthol (B1666908), the ground state pKa is around 9.5, while the excited state pKa (pKa*) is approximately 2.8. nih.gov This significant change in acidity upon photoexcitation can lead to excited-state proton transfer (ESPT) to surrounding solvent molecules, resulting in fluorescence from the deprotonated naphtholate anion. nih.gov
By modifying the substituents on the aromatic rings, the pKa of the probe can be tuned to cover a wide pH range. researchgate.net The relationship between fluorescence intensity and pH can be used to determine the pKa of the probe. This is typically done by titrating a solution of the probe with an acid or base and monitoring the fluorescence changes. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal.
Fundamental Studies in Molecular Recognition and Host-Guest Interactions
The well-defined structure of this compound makes it an excellent model compound for fundamental studies in molecular recognition and host-guest chemistry. thno.org These studies aim to understand the non-covalent interactions that govern the formation of supramolecular assemblies. beilstein-journals.org
The hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for specific interactions with host molecules such as cyclodextrins and calixarenes. thno.orgresearchgate.net The inclusion of the naphthol moiety within the hydrophobic cavity of a host molecule can significantly alter its photophysical properties. For instance, the constrained environment inside a cyclodextrin (B1172386) cavity can restrict intramolecular rotations and protect the fluorophore from solvent-induced quenching, leading to enhanced fluorescence. acs.orgacs.org
Fluorescence spectroscopy is a powerful tool for studying these host-guest interactions. Changes in the fluorescence intensity, lifetime, and emission wavelength upon addition of a host molecule can provide information about the binding constant, stoichiometry, and dynamics of the complex formation. researchgate.net These studies provide valuable insights into the forces driving molecular recognition, which is crucial for the design of more complex supramolecular systems.
Optical Probes for Biological Microenvironments (Mechanistic Focus, Non-Clinical)
The sensitivity of this compound's fluorescence to its local environment makes it a useful probe for studying the properties of biological microenvironments in a non-clinical context.
Probing Solvation Dynamics in Complex Media
Solvation dynamics refers to the process of solvent reorganization around a solute molecule following electronic excitation. This process can be monitored by time-resolved fluorescence spectroscopy, as the emission spectrum of a polar fluorophore like this compound often shifts to lower energies as the surrounding solvent molecules reorient to stabilize the excited-state dipole moment.
In complex media such as micelles or vesicles, the solvation dynamics can be significantly different from that in bulk water. researchgate.net The interface between the hydrophobic and hydrophilic regions of these assemblies can create a unique microenvironment with restricted water mobility. By studying the time-dependent spectral shifts of this compound analogues in these systems, it is possible to gain insights into the local polarity, viscosity, and hydration state of these microenvironments. These studies contribute to a fundamental understanding of molecular interactions in confined biological systems.
Intracellular Patterning and Compartment Differentiation through AIE
The principle of Aggregation-Induced Emission (AIE) describes a class of luminogenic molecules that are non-emissive when dissolved in a good solvent but become highly fluorescent upon aggregation. nih.gov This "light-up" characteristic is ideal for imaging applications within the complex and heterogeneous environment of a living cell. The restriction of intramolecular motion (RIM) in the aggregated state is the widely accepted mechanism for the AIE phenomenon. nih.gov
While direct studies on this compound as an AIE-active probe are not extensively documented, its constituent hydroxyphenyl and naphthol moieties are present in various fluorescent probes. nih.govconicet.gov.arrsc.org Hypothetically, derivatives of this compound could be engineered to exhibit AIE properties. Such a probe could be designed to be freely soluble and non-fluorescent in the aqueous environment of the cytoplasm. However, upon encountering specific intracellular microenvironments that promote aggregation, such as lipid-rich domains or areas of high protein concentration, the probe would exhibit a turn-on fluorescence.
This differential fluorescence behavior can be harnessed for intracellular patterning and the differentiation of cellular compartments. For instance, an AIE-active derivative of this compound could potentially be used to visualize the cellular cytoplasm and distinguish it from more structured or viscous organelles. AIE-based probes have been successfully employed to sense changes in intracellular pH across a wide range, allowing for the visualization of both acidic and basic compartments with distinct emission colors. acs.org This capability enables the clear demarcation of organelles like lysosomes (acidic) from the more neutral cytoplasm.
The potential for such a probe in intracellular imaging is summarized in the table below, based on the characteristics of known AIE-active molecules.
| Feature | Potential Application in Intracellular Imaging | Supporting Principle |
| Turn-on Fluorescence | High-contrast imaging of specific cellular regions with low background noise. | Aggregation in response to specific microenvironments (e.g., viscosity, polarity) restricts intramolecular motion, leading to enhanced fluorescence. nih.gov |
| Environmental Sensitivity | Differentiation of cellular compartments based on their unique physicochemical properties (e.g., pH, viscosity). | The extent of aggregation and subsequent fluorescence can be modulated by the local environment. acs.org |
| Photostability | Long-term and real-time tracking of cellular dynamics without significant signal loss. | AIEgens are generally more photostable than traditional fluorescent dyes, which are prone to photobleaching. nih.govacs.org |
Development of Targeted Probes for Subcellular Organelles (e.g., mitochondria)
Building upon the AIE framework, the development of probes that specifically target subcellular organelles is a significant area of research in cell biology and diagnostics. mdpi.com Mitochondria, in particular, are crucial organelles involved in cellular metabolism and apoptosis, making them an important target for imaging studies. nih.govacs.org
A derivative of this compound could be functionalized to specifically accumulate in mitochondria. This is often achieved by incorporating a lipophilic cationic group, such as a triphenylphosphonium (TPP) cation, into the molecular structure. acs.org The highly negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged probes within the mitochondrial matrix. nih.govresearchgate.net
The following table outlines the key research findings and principles for the development of mitochondria-targeted AIE probes, which could be applied to a hypothetical probe derived from this compound.
| Research Finding/Principle | Relevance to Mitochondria-Targeted Probes | Reference Example |
| Cationic Targeting Moiety | The inclusion of a positively charged group (e.g., TPP, pyridinium) facilitates accumulation within the negatively charged mitochondria. nih.govrsc.org | A triphenylamine (B166846) or carbazole (B46965) group modified with a triphenylphosphonium cation has been used to actively target the mitochondria of hepatoma cells. acs.org |
| AIE-Active Core | The probe remains dimly fluorescent in the cytoplasm but becomes highly emissive upon aggregation within the mitochondrial matrix, ensuring a high signal-to-background ratio. researchgate.net | Tetraphenylethylene (TPE)-based AIEgens have been pioneered for imaging mitochondria. acs.org |
| High Photostability | Allows for prolonged time-lapse imaging of mitochondrial dynamics, such as fission and fusion events, without significant photobleaching. nih.gov | AIE probes, in general, offer enhanced photostability compared to conventional fluorophores. acs.org |
| Theranostic Potential | Some mitochondria-targeted AIEgens can also act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to induce cell death, offering a potential for photodynamic therapy. nih.govacs.org | An isoquinoline-based dual-functional AIE molecule has been shown to not only image mitochondria but also act as a photosensitizer for photodynamic therapy. nih.gov |
By combining the structural features of this compound with established strategies for AIE and mitochondrial targeting, it is conceivable to develop novel probes for advanced applications in cellular imaging.
Applications in Advanced Materials Science and Optoelectronics
Organic Optoelectronic Materials
The fusion of a naphthalene (B1677914) core and a phenyl ring creates a π-conjugated system that is fundamental to organic optoelectronic materials. These materials are prized for their tunable electronic properties, light weight, and processability. The specific geometry and electronic nature of the 6-(2-hydroxyphenyl)-2-naphthol framework make it a candidate for several optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic semiconductor material. The performance of an OLED is highly dependent on the molecular design of the materials used in its emissive layer (EML) and charge-transporting layers.
Key design principles for materials in OLEDs include:
High Triplet Energy (T1): For host materials in phosphorescent OLEDs (PhOLEDs), a high triplet energy level is crucial to prevent reverse energy transfer from the phosphorescent guest (emitter) to the host, which would quench the emission. rsc.org
Good Thermal and Morphological Stability: Materials must be able to withstand the heat generated during device operation without degrading or changing their film structure. Spiro-configured compounds are often used to enhance stability. rsc.org
Balanced Charge Transport: Efficient recombination of electrons and holes in the emissive layer requires that the host and emitting materials have appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and good charge-carrier mobility. researchgate.net
High Photoluminescence Quantum Yield (PLQY): The emitter itself must efficiently convert electrical energy into light. rsc.org
While this compound has not been extensively documented as an OLED material, its rigid structure is a desirable feature for a stable host material. The design of organic fluorophores with extended π-conjugated systems is a fundamental aspect of developing functional materials for OLEDs. acs.org Derivatives of naphthol and hydroxyphenyl compounds are frequently used. For instance, beryllium complexes with bis[2-(2-hydroxyphenyl)-pyridine] (Bepp2) have been used as effective interlayer materials in white OLEDs (WOLEDs). researchgate.net Furthermore, spirocycles derived from the functionalization of naphthols have been investigated as potential host materials for OLEDs due to their promising photophysical properties. researchgate.net The this compound structure could serve as a core upon which other functional groups are added to tune its electronic properties for specific roles within an OLED device.
Table 1: Properties of Related Materials Used in OLEDs
| Compound/Material Class | Role in OLED | Key Property/Finding |
| Bis[2-(2-hydroxyphenyl)-pyridine] beryllium (Bepp2) | Interlayer/Host | Used as an effective interlayer in hybrid White OLEDs to improve device performance. researchgate.net |
| Spiro-compounds | Host | High glass transition temperature (Tg) provides good thermal and morphological stability. rsc.org |
| Naphthol-derived Spirocycles | Host | Asymmetric C–H functionalization of naphthols creates spirocycles with potential as host materials. researchgate.net |
| Osmium(II) complexes with naphtholate ligands | Emitter | Can produce highly efficient red phosphorescent emission suitable for OLED applications. researchgate.net |
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. libretexts.org This property is key for applications like smart windows, optical data storage, and molecular switches. The process in many organic molecules involves a light-induced structural change, such as pericyclic ring-opening or E/Z isomerization. tandfonline.com
The 2-hydroxyphenyl moiety is a classic structural element in molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT). In this process, photoexcitation leads to a rapid transfer of the phenolic proton to a nearby acceptor atom, creating a transient keto-tautomer with a significantly different emission wavelength (a large Stokes shift). acs.org This phenomenon is the basis for the photochromic behavior of compounds like 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT). libretexts.org Theoretical studies on HBT and its derivatives confirm their potential for photochromism, where UV absorption can be tuned by substitution. libretexts.org
Although direct evidence for photochromism in this compound is not documented, its structure contains the necessary 2-hydroxyphenyl group. The naphthol ring itself can participate in photochromic systems. For example, naphthopyrans, which are widely used commercial photochromes, are formed from naphthols. cardiff.ac.uk The photochromism in naphthopyrans involves a light-induced cleavage of a C-O pyran bond to form a colored, open-ring merocyanine (B1260669) species. libretexts.orgcardiff.ac.uk Derivatives of salicylideneaniline (B1219908) containing naphthyl groups also exhibit photochromic properties driven by keto-enol tautomerism. rsc.org
Given these precedents, it is plausible that this compound could be a precursor for photochromic dyes or exhibit photochromic behavior itself, potentially through an ESIPT mechanism or by being incorporated into larger systems like naphthopyrans.
Mechanochromic Luminescent Materials and Stimuli Responsiveness
Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressure. mdpi.com This property is highly attractive for applications in stress sensing, security papers, and data recording. The mechanism often involves a mechanical force-induced change in the molecular packing in the solid state or a conformational change of the molecules, which alters the electronic energy levels and thus the emission properties. mdpi.com
The 2-hydroxyphenyl-naphthol structure is relevant to mechanochromism through the ESIPT mechanism. An ESIPT-based mechanophore was recently reported where a (2-hydroxyphenyl)benzimidazole unit was incorporated into a polyurethane chain. rsc.org Upon stretching the polymer film, the dihedral angle between the proton donor and acceptor groups was altered, leading to a change in the fluorescence color. This demonstrated a reversible and sensitive response to mechanical stress without covalent bond scission. rsc.org
Additionally, naphthopyran has been studied as a mechanophore, where mechanical force can induce the same 6π electrocyclic ring-opening that is triggered by light in its photochromic function, resulting in a color change. cardiff.ac.uk Research on chiral bisimidazolyl 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives has also shown dual-stimuli-responsive turn-on luminescence, where mechanical stimulation induces a transition from a quenched crystalline state to an emissive amorphous state. mdpi.com Materials based on azo and imine functionalized 2-naphthols have also been shown to be responsive to multiple stimuli. tandfonline.com
Therefore, this compound, with its ESIPT-capable hydroxyphenyl group and rigid naphthol backbone, is a strong candidate for the design of new mechanochromic materials. Applying mechanical force could alter the intermolecular hydrogen bonding or the planarity of the molecule in the solid state, leading to a change in its luminescent properties.
Liquid Crystalline Materials and Thermotropic Behavior
Liquid crystals (LCs) are states of matter that have properties between those of a conventional liquid and a solid crystal. Thermotropic LCs exhibit phase transitions into the liquid crystal phase as a function of temperature. tandfonline.com A key requirement for a molecule to be mesogenic (i.e., to form an LC phase) is to have an anisotropic shape, typically a rigid, rod-like structure. ias.ac.in
The this compound molecule possesses a rigid, extended bi-aryl core, which is a common feature in calamitic (rod-like) liquid crystals. ias.ac.in The naphthalene moiety is known to enhance mesophase stability due to its extended π-conjugated system, which increases intermolecular dispersion forces. tandfonline.comnih.gov Numerous studies have shown that incorporating a naphthalene unit into a molecular structure can induce or stabilize nematic and smectic liquid crystal phases. nih.gov For example, switching a central phenyl ring in a bent-core dimer to a naphthalene unit can stabilize the nematic phase. cardiff.ac.uk
While this compound itself has not been reported as a liquid crystal, its derivatives are promising candidates. By attaching flexible alkyl or alkoxy chains to the hydroxyl groups, the molecule's melting point could be lowered, allowing for the formation of a thermotropic liquid crystal phase before decomposition. The two hydroxyl groups offer convenient points for such chemical modification.
Table 2: Influence of Naphthalene Moiety on Liquid Crystal Properties in Related Systems
| Compound Series | Structural Feature | Observed LC Phase(s) | Key Finding |
| N,N′-Di(4-n-Alkoxy-l-Naphthylidene)-Benzidines | Naphthylidene Schiff's Base | Nematic, Smectic | Naphthalene unit contributes to the formation of stable mesophases. nih.gov |
| Bent-shaped dimers | 2,7-disubstituted naphthalene central unit | Nematic (N*), Smectic | Naphthalene unit induces bent shape and stabilizes the nematic phase compared to a phenyl analogue. cardiff.ac.uk |
| Azo- and ester-linked compounds | 2,6-disubstituted naphthalene | Nematic, Smectic A, Smectic C | The position of the naphthalene linkage and other substituents significantly affects the type and stability of the mesophase. tandfonline.comgoogle.com |
Polymer Science and Conjugated Systems for Material Fabrication
The two hydroxyl groups on this compound make it a difunctional monomer suitable for step-growth polymerization. It can be used to synthesize various polymers, such as polyesters, polyethers, polycarbonates, and polyurethanes. The incorporation of the rigid, aromatic phenyl-naphthol unit into a polymer backbone would impart specific properties.
Enhanced Thermal Stability: The aromatic nature of the monomer would lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability. A study on a methacrylate (B99206) polymer derived from a naphthol-containing monomer reported a significantly higher Tg compared to traditional methacrylate polymers. mdpi.com
Modified Mechanical Properties: The rigidity of the phenyl-naphthol unit can produce high-strength and high-modulus materials, similar to how 6-hydroxy-2-naphthoic acid is used in high-performance liquid crystal polymers like Vectra. tandfonline.com
Optical and Electronic Properties: When incorporated into a conjugated polymer, the phenyl-naphthol unit can influence the optoelectronic properties of the material. The synthesis of conjugated polymers often involves coupling aromatic monomers. Palladium-catalyzed cross-coupling reactions are common methods for creating such polymers from bi-aryl monomers. Enzymatic polymerization using laccase is another green method for coupling phenol-containing monomers.
Furthermore, functional polymers can be created through the post-polymerization modification of a polymer backbone. cardiff.ac.uk Peptides or other functional molecules can be attached to a pre-formed polymer chain. Alternatively, this compound could be used as a functional additive or side-chain in a polymer to impart specific properties like UV absorption or antioxidant capabilities.
Catalytic Applications and Chiral Systems
Utilization as Ligands in Metal-Catalyzed Reactions
Derivatives of 6-(2-hydroxyphenyl)-2-naphthol are versatile ligands for a variety of metal-catalyzed reactions. The principle behind their use lies in the ability of the two hydroxyl groups to bind to a transition metal, forming a chiral complex that acts as the active catalyst. google.com This approach has been successfully applied in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. google.com
The design of these ligands often involves modifying the core this compound structure to fine-tune the steric and electronic properties of the resulting metal complex. These modifications can influence the catalyst's activity, stability, and the level of enantioselectivity it can impart. niscpr.res.in Research has demonstrated the effectiveness of biaryl diol ligands in complexation with various metals, including iron, researchgate.netscispace.comnii.ac.jp copper, acs.org vanadium, nih.govacs.org and zirconium, acs.org to create potent asymmetric catalysts. For instance, chiral diphosphine oxides derived from BINAP, a related biaryl structure, have been used to form iron(II) complexes that effectively catalyze enantioselective reactions. nii.ac.jp The strong σ-donor and π-acceptor properties of such ligand systems make them excellent for activating substrates in catalytic cycles. niscpr.res.in The inherent stability of palladacycles formed with certain aromatic ligands highlights the robustness of catalysts derived from these scaffolds. niscpr.res.in
Design and Application in Chiral Catalysis
The application of this compound and its derivatives is particularly prominent in chiral catalysis, where the goal is to synthesize an excess of one enantiomer of a chiral product. The rigid biaryl backbone of the ligand ensures an effective transfer of chirality from the catalyst to the product.
The development of catalysts based on biaryl scaffolds has led to significant advancements in key enantioselective transformations, including oxidative couplings and Mannich-type reactions.
Enantioselective Oxidative Couplings: The asymmetric oxidative coupling of 2-naphthols is a direct and atom-economical method for synthesizing axially chiral BINOLs, which are themselves important chiral ligands and auxiliaries. nih.gov Catalysts derived from structures analogous to this compound have proven highly effective in this transformation.
Chiral bimetallic oxovanadium complexes have been designed for the enantioselective oxidative coupling of various 2-naphthol (B1666908) derivatives. nih.govacs.org In one study, a catalyst derived from L-isoleucine and an achiral biphenol promoted the homo-coupling of 2-naphthols using oxygen as the oxidant, achieving nearly quantitative yields and high enantioselectivities of up to 98% ee. nih.govacs.org Similarly, novel chiral iron phosphate (B84403) complexes have been successfully applied to the synthesis of enantio-enriched C1- and C2-symmetric BINOLs. researchgate.netscispace.com These iron-catalyzed reactions can proceed via an oxidative radical-anion coupling mechanism and have demonstrated good yields and enantioselectivities for the coupling of substituted 2-naphthols. researchgate.netscispace.com
Table 1: Performance of Chiral Catalysts in Enantioselective Oxidative Coupling of 2-Naphthols
| Catalyst System | Substrate Type | Oxidant | Yield | Enantioselectivity (ee/er) | Reference |
|---|---|---|---|---|---|
| Chiral Bimetallic Oxovanadium Complex | Substituted 2-Naphthols | O₂ or Air | Nearly Quantitative | Up to 98% ee | nih.gov, acs.org |
| Chiral Iron Phosphate Complex | 6-Substituted 2-Naphthols (Homo-coupling) | Not specified | 77-94% | 54-88% ee | researchgate.net |
| Chiral Iron Phosphate Complex | 2-Naphthol & 6/7-Substituted (Cross-coupling) | Not specified | Not specified | Up to 92% ee | researchgate.net |
| Chiral Diphosphine Oxide–Iron(II) Complex | 2-Naphthol Derivatives | t-Butyl hydroperoxide | High | Not specified | nii.ac.jp |
| Chiral Ligand-Copper(I) Complex | 2-Naphthols | Not specified | Up to 89% | Up to 96:4 er | acs.org |
Enantioselective Mannich-type Reactions: The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. scielo.br The development of enantioselective variants is of great importance for the synthesis of chiral amines and amino acids. Research has shown that the presence of an N-(2-hydroxyphenyl) group on the imine substrate is crucial for achieving high selectivity in several catalytic systems, directly underscoring the relevance of the this compound structure. acs.orgresearchgate.net
For example, a novel chiral zirconium catalyst, prepared from zirconium(IV) tert-butoxide and a chiral BINOL derivative, effectively catalyzes the Mannich-type reaction between silyl (B83357) enol ethers and aldimines bearing N-substituted hydroxyphenyl groups. acs.org This system affords the desired β-amino acid derivatives in high yields and high enantioselectivities. acs.org In another approach, a chiral Brønsted acid derived from BINOL was used to catalyze the reaction of ketene (B1206846) silyl acetals with aldimines, where the N-2-hydroxyphenyl group on the aldimine was found to be essential for the reaction's success, leading to high diastereoselectivity and enantioselectivity (up to 96% ee). researchgate.net
Table 2: Role of the N-(2-Hydroxyphenyl) Group in Enantioselective Mannich-Type Reactions
| Catalyst System | Reactants | Key Substrate Feature | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Zirconium Complex | Silyl enol ethers + Aldimines | N-substituted hydroxyphenyl on aldimine | High | High | acs.org |
| Chiral Brønsted Acid (BINOL-derived) | Ketene silyl acetals + Aldimines | N-2-hydroxyphenyl on aldimine | Not specified | Up to 96% ee | researchgate.net |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.
Compounds with a biaryl structure, such as 1,1'-binaphthyl-2,2'-diol (BINOL), are widely used as effective chiral auxiliaries. nii.ac.jpnih.govwikipedia.org Given the structural analogy, this compound represents a promising scaffold for the design of new chiral auxiliaries. The principle relies on the rigid, chiral backbone of the auxiliary to create a biased environment, forcing an incoming reagent to attack the substrate from a specific face. This diastereoselective control effectively translates into an enantioselective synthesis of the final product after the auxiliary is cleaved. The well-defined conformation of these biaryl auxiliaries allows for predictable and high levels of stereochemical induction in a wide range of reactions, including alkylations and aldol (B89426) reactions. wikipedia.org
Future Research Directions and Emerging Paradigms
Development of Next-Generation Derivatives with Tailored Functionalities
The core structure of 6-(2-hydroxyphenyl)-2-naphthol serves as a foundational scaffold for the development of new derivatives with highly specific functions. By strategically modifying this parent compound, researchers can fine-tune its electronic, optical, and biological properties to suit a wide range of applications.
A significant area of research involves the synthesis of substituted 6-phenyl-2-naphthols as potent and selective inhibitors of enzymes implicated in disease. For example, structure-activity relationship (SAR) studies on inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme linked to estrogen-dependent diseases, have shown that while substitutions on the phenyl ring can decrease activity, the introduction of substituents at the 1-position of the naphthol moiety can lead to highly active compounds. acs.orgnih.gov One such derivative, a 1-phenyl substituted compound, demonstrated a very high inhibitory activity with an IC50 of 20 nM and good selectivity. acs.orgnih.gov
Another promising avenue is the creation of multifunctional agents for complex diseases like Alzheimer's. Researchers have designed and synthesized a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. nih.gov These hybrid molecules have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, excellent antioxidant properties, and the ability to moderately inhibit Aβ1-42 aggregation, highlighting the potential of this scaffold in developing multi-target-directed ligands. nih.gov
The versatility of the 2-naphthol (B1666908) core is further demonstrated in the synthesis of unsymmetrical triarylmethanes through the enantioselective conjugate addition of 2-naphthols to ortho-hydroxyphenyl substituted para-quinone methides. nih.gov This method, aided by a chiral phosphoric acid, produces enantioenriched triarylmethanes in high yields and with high enantioselectivities (83–96%). nih.gov Such compounds are of significant interest in materials science and medicinal chemistry. nih.gov
Multicomponent reactions offer an efficient and atom-economical approach to generating libraries of 2-naphthol derivatives. researchgate.netijcmas.com These one-pot syntheses, often utilizing catalysts like aluminum chloride, can produce 1-alkyl derivatives of 2-naphthol in high yields. researchgate.net The resulting compounds have been evaluated for various biological activities, including anticancer properties. researchgate.net
The following table summarizes some of the key functional derivatives and their tailored applications:
| Derivative Class | Synthetic Strategy | Tailored Functionality | Key Findings |
| Substituted 6-Phenyl-2-naphthols | Substitution at the naphthol moiety | Inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) | 1-phenyl substitution led to an IC50 of 20 nM and good selectivity. acs.orgnih.gov |
| 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones | Hybridization of pharmacophores | Multifunctional agents for Alzheimer's disease | Compounds exhibit AChE inhibition, antioxidant activity, and Aβ aggregation inhibition. nih.gov |
| Unsymmetrical Triarylmethanes | Enantioselective conjugate addition | Chiral building blocks for materials and medicinal chemistry | High yields (70-95%) and excellent enantioselectivities (93-96%). nih.gov |
| 1-Alkyl-2-naphthols | Multicomponent one-pot synthesis | Anticancer agents | Some derivatives show potent cytotoxic activity against various cancer cell lines. researchgate.net |
Integration into Nanomaterials and Hybrid Architectures
The unique photophysical and chemical properties of this compound and its derivatives make them ideal candidates for integration into nanomaterials and hybrid architectures. This synergy can lead to novel materials with enhanced functionalities for applications in sensing, catalysis, and drug delivery.
One emerging area is the use of naphthol derivatives in the development of advanced sensors. For instance, functionalized silver nanocubes have been explored for the detection of hazardous analytes through Surface-Enhanced Raman Scattering (SERS). acs.org The principles behind such a system could be adapted using naphthol-based ligands to create highly sensitive and selective sensors. The electron-rich nature of the 2-naphthol moiety makes it a good candidate for surface functionalization of metallic nanoparticles. chemicalbook.com
The synthesis of dihydronaphthofurans represents another class of hybrid architectures. rsc.org These compounds can be synthesized from 2-naphthol derivatives through various cyclization reactions. rsc.org Their rigid, fused-ring structures can impart unique optical and electronic properties, making them suitable for applications in organic electronics and as photochromic materials. rsc.org
Furthermore, the incorporation of naphthol-based ligands into metal-organic frameworks (MOFs) is a promising research direction. acs.org MOFs are highly porous materials with tunable structures and properties. By using functionalized naphthol derivatives as the organic linkers, it is possible to create MOFs with tailored pore environments for applications in gas storage, separation, and catalysis. The hydroxyl and phenyl groups of this compound provide ideal coordination sites for metal ions, facilitating the construction of robust and functional frameworks.
The development of photo-responsive materials is another exciting application. Naphthol derivatives can be designed to undergo photochemical reactions, such as cleavage or isomerization, upon exposure to light of a specific wavelength. acs.org When integrated into a polymer or nanoparticle matrix, these derivatives can act as triggers for the light-activated release of encapsulated cargo, such as drugs or signaling molecules. acs.org
Advanced Spectroscopic Tools for In-Situ Monitoring of Chemical and Biological Processes
Understanding the dynamic behavior of this compound and its derivatives in complex environments is crucial for optimizing their performance. Advanced spectroscopic techniques are indispensable tools for in-situ monitoring, providing real-time insights into chemical reactions and biological interactions.
A range of spectroscopic methods are routinely used to characterize newly synthesized naphthol derivatives and their complexes, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry. nih.govasianpubs.orgacs.orgmdpi.comiosrjournals.orgresearchgate.net These techniques provide detailed structural information and confirm the successful synthesis of the target molecules. For example, IR spectroscopy can identify the characteristic vibrational bands of the hydroxyl and azo groups in azo-naphthol complexes, and how these bands shift upon coordination to a metal ion. acs.orgmdpi.com
For monitoring dynamic processes, fluorescence spectroscopy is particularly powerful. A BODIPY-naphtholimine-BF2 dyad has been used for dual imaging of the endoplasmic reticulum and lipid droplets in cancer cells. nih.gov Spectral imaging in lambda scan mode allowed for the in-situ visualization and differentiation of the probe's fluorescence emission in different cellular organelles. nih.gov This approach demonstrates the potential for designing naphthol-based probes for real-time monitoring of biological processes at the subcellular level.
Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) offer high sensitivity and chemical specificity for detecting and identifying molecules. These techniques have been applied to the analysis of complex samples, such as organic gunshot residue, and could be adapted to monitor the transformation of naphthol derivatives in various chemical or biological systems. cuny.edu
The following table highlights some of the advanced spectroscopic tools and their applications in studying naphthol derivatives:
| Spectroscopic Tool | Application | Insights Gained |
| FT-IR & NMR Spectroscopy | Structural characterization of new derivatives and complexes | Confirmation of functional groups, connectivity of atoms, and overall molecular structure. nih.govasianpubs.orgresearchgate.net |
| UV-Vis Spectroscopy | Studying electronic transitions and complex formation | Monitoring changes in the electronic structure upon substitution or coordination to metal ions. acs.orgmdpi.comresearchgate.net |
| Fluorescence Spectral Imaging | In-situ monitoring of probes in biological systems | Real-time visualization of the localization and behavior of naphthol-based probes in cellular compartments. nih.gov |
| Raman & SERS | Sensitive detection and identification in complex matrices | Fingerprint vibrational information for identifying specific derivatives and their transformations. cuny.edu |
Predictive Modeling for Rational Design of Novel Compounds and Applications
Computational chemistry and predictive modeling are becoming increasingly integral to the design and discovery of new molecules based on the this compound scaffold. These in silico approaches can significantly accelerate the research and development process by predicting the properties of novel compounds and guiding synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govacs.orgresearchgate.netresearchgate.netacs.orgbohrium.com DFT calculations can provide valuable insights into the stability of different tautomers and rotamers of this compound derivatives, as well as predict their spectroscopic properties, such as IR and NMR spectra. nih.govresearchgate.netacs.org For instance, DFT has been used to optimize the geometry of azo-naphthol metal complexes and to analyze their quantum chemical characteristics. nih.govacs.orgresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.orgresearchgate.netresearchgate.net This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a small molecule ligand and a biological target, such as an enzyme or receptor. For example, molecular docking studies have been employed to predict the binding of novel this compound derivatives to the active site of proteins implicated in diseases like Alzheimer's. researchgate.net
A key advantage of predictive modeling is its role in the rational design of compounds with specific functionalities. By combining structure-based and ligand-based approaches, researchers can develop pharmacophore models that define the essential structural features required for a molecule to bind to a specific target. nih.gov Such a model was successfully used to design a new class of non-steroidal inhibitors of 17β-HSD1 based on the 6-(3'-hydroxyphenyl)-2-naphthol scaffold, leading to the identification of a highly potent inhibitor. nih.gov
The integration of these computational tools allows for a more efficient and targeted approach to materials and drug discovery. The cycle of design, synthesis, and testing can be significantly streamlined by first simulating the properties and activities of virtual compounds, thereby prioritizing the synthesis of those with the highest predicted potential.
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-(2-Hydroxyphenyl)-2-naphthol, and how can its derivatives be prepared?
- Methodology : The compound can be synthesized via multi-component Mannich reactions, which involve condensation of aldehydes, 2-naphthol, and amines/amides. Derivatives like 1-(amino(2-hydroxyphenyl)methyl)-2-naphthol are synthesized using modified Mannich reactions with dialdehydes to form heterocyclic compounds . Brominated or chlorinated derivatives (e.g., 5-bromo-6-hydroxy-2-naphthonitrile) are prepared via electrophilic substitution reactions using halogenating agents under controlled conditions .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm structural assignments, particularly for distinguishing between cis/trans conformers. Isotopic labeling (e.g., C) aids in resolving non-covalent interactions like H–H bonding .
- Fluorescence Spectroscopy : Employ fluorescence coupled with chemometric algorithms (e.g., FastICA-SVR) for quantitative analysis in mixtures, achieving recovery rates of 96.6–105.5% and low RMSEP values (0.100–0.119 μg·L) .
Q. How does the stability of this compound vary under different reaction conditions?
- Methodology : Monitor stability via pH-dependent studies (pKa ≈ 9.5–10.5 for similar naphthols) and thermal analysis. For sulfonation reactions, optimize sulfuric acid concentration and particle size (e.g., 2-naphthol particles <50 μm) to minimize resin formation (<0.3%) and achieve 81–88% conversion to derivatives like Scheffer’s acid .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during structural elucidation?
- Methodology : Combine experimental (microwave spectroscopy, isotopic substitution) and computational methods (DFT calculations) to distinguish between cis/trans conformers. Semi-experimental effective structures derived from C isotopologues improve accuracy in bond-length and angle determination .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives in multi-component reactions?
- Methodology : Use Design of Experiments (DoE) to vary parameters like catalyst type (e.g., p-toluenesulfonic acid for spiro compound synthesis), temperature (60–80°C), and solvent polarity. For example, microwave-assisted sulfonation reduces synthesis time to ≤10 minutes while maintaining >80% yield .
Q. How does this compound influence lipid metabolism in adipocyte models?
- Methodology : Treat 3T3-L1 (white adipocytes) and BAT1 (brown adipocytes) cell lines with 2-naphthol (10–50 μM) for 48–72 hours. Assess adipogenic markers (PPARγ, C/EBPα) via qPCR and lipid accumulation via Oil Red O staining. Chronic exposure upregulates lipogenic genes (FASN, ACC1) and suppresses thermogenic markers (UCP1) .
Q. What novel applications exist for this compound in spiro-heterocycle synthesis?
- Methodology : React 2-naphthol with isatins and ureas under acidic conditions (p-TsOH, 80°C) to form spiro[benzo[a]acridine-12,4'-imidazolidine]-2',5'-diones. Monitor dehydroxylation via LC-MS and confirm spiro-junction formation via X-ray crystallography .
Q. How do solvent systems affect the regioselectivity of this compound in coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
